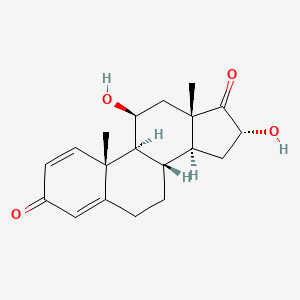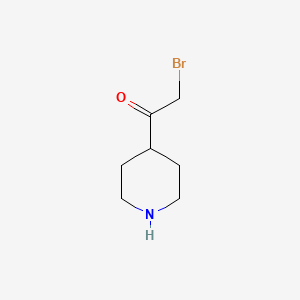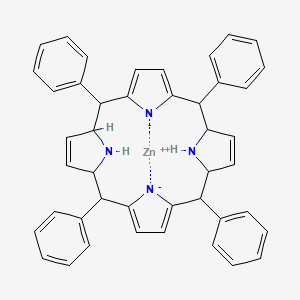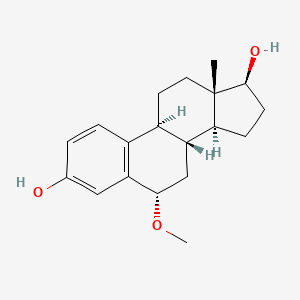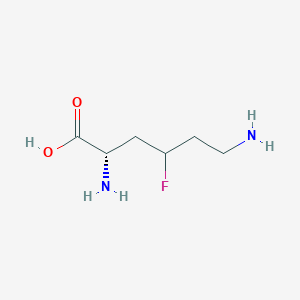
4-Fluoro-l-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-l-lysine is a fluorinated analog of the amino acid lysineThis compound has been studied for its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in various inflammatory processes .
準備方法
Synthetic Routes and Reaction Conditions: One method described in the literature involves the synthesis of orthogonally protected 4-fluoro-l-lysine and 4,4-difluoro-l-lysine . The reaction conditions typically include the use of fluorinating agents and protecting groups to ensure selective fluorination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively detailed in the literature, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-Fluoro-l-lysine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions may involve reagents such as fluorodinitrobenzene (FDNB) or trinitrobenzenesulfonate (TNBS) .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield products such as 2,4-dinitrophenyl-lysine or trinitrobenzene-lysine .
科学的研究の応用
4-Fluoro-l-lysine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds. In biology and medicine, it has been studied as a selective inhibitor of iNOS, which has implications for the treatment of inflammatory diseases . Additionally, fluorinated amino acids like this compound are used in the development of fluorinated protein and peptide materials for biomedical applications .
作用機序
The mechanism of action of 4-fluoro-l-lysine involves its interaction with molecular targets such as iNOS. . This inhibition can reduce the production of nitric oxide, a molecule involved in various inflammatory processes.
類似化合物との比較
Similar Compounds: Similar compounds to 4-fluoro-l-lysine include other fluorinated amino acids such as 4,4-difluoro-l-lysine and 4-fluoro-l-NIL . These compounds also exhibit enhanced biological activity due to the presence of fluorine.
Uniqueness: this compound is unique in its selective inhibition of iNOS, which distinguishes it from other fluorinated amino acids.
特性
CAS番号 |
742016-90-6 |
|---|---|
分子式 |
C6H13FN2O2 |
分子量 |
164.18 g/mol |
IUPAC名 |
(2S)-2,6-diamino-4-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
InChIキー |
GVDNZQCSQRVPGZ-AKGZTFGVSA-N |
異性体SMILES |
C(CN)C(C[C@@H](C(=O)O)N)F |
正規SMILES |
C(CN)C(CC(C(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



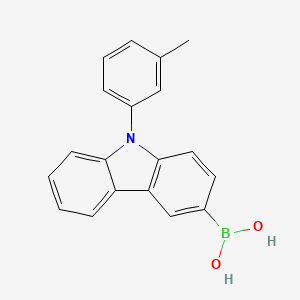
![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
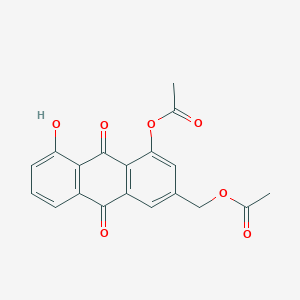
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
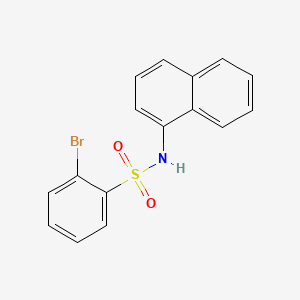
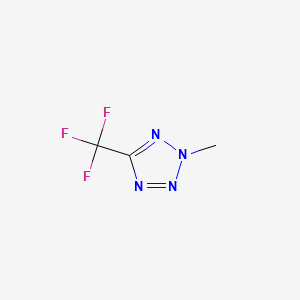
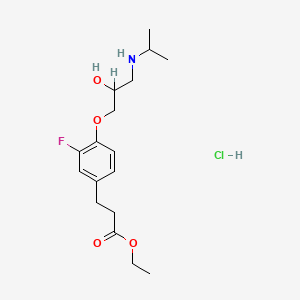
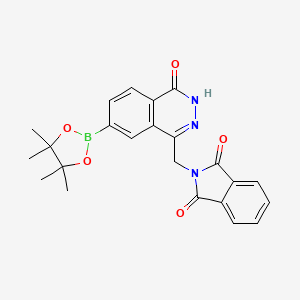
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
